5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy, ethyl, and dimethylamino groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine involves several steps. One common method is the alkylation of 2-aminopyridine derivatives with cyclopropyl and ethyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A nucleophilic catalyst used in acylation reactions.
2-Dimethylaminopyridine: Used in organic synthesis as a catalyst and reagent.
Uniqueness
5-Cyclopropoxy-6-ethyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-ethyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-11(15-9-5-6-9)7-8-12(13-10)14(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
KQUOHVCZCWSUII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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